Direct Blue 78

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1083335-90-3 |

|---|---|

Molecular Formula |

C42H25N7Na4O13S4 |

Molecular Weight |

1055.9 g/mol |

IUPAC Name |

tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C42H29N7O13S4.4Na/c50-42-29-13-10-26(43-25-6-2-1-3-7-25)20-24(29)21-40(66(60,61)62)41(42)49-47-35-16-15-34(30-8-4-5-9-31(30)35)44-46-37-18-17-36(32-14-11-27(22-33(32)37)63(51,52)53)45-48-38-23-28(64(54,55)56)12-19-39(38)65(57,58)59;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

InChI Key |

PIFIKHPULBFVIP-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C7C=C(C=CC7=C(C=C6)N=NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Direct Blue 78

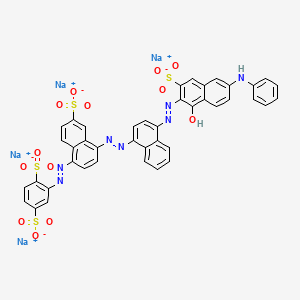

This compound (C.I. 34200) is a trisazo direct dye known for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Its molecular structure, characterized by multiple azo bonds and sulfonate groups, dictates its chemical behavior, including its high water solubility and interaction with various substrates.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and logical workflows relevant to its synthesis and analysis.

Chemical Identity and Physicochemical Properties

This compound is a complex anionic dye. Its structure contains three azo (–N=N–) chromophores, which are responsible for its color, and four sulfonate (–SO₃⁻) groups that confer high water solubility.

| Identifier | Value |

| IUPAC Name | tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |

| Synonyms | C.I. 34200, Sirius Supra Blue G, Direct Fast Blue 4GL |

| CAS Number | 2503-73-3 |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ |

| Molecular Weight | 1055.91 g/mol |

| Physicochemical Property | Value |

| Appearance | Blue Powder |

| UV-Vis λmax | 570-590 nm (Peak at 573 nm corresponds to the azo structure) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 20 |

Solubility and Behavior in Solution

The presence of four sulfonate groups makes this compound highly soluble in water, a key property for its application in aqueous dyeing processes. Its solubility is temperature-dependent.

| Solvent | Solubility |

| Water | 10 g/L at 20°C |

| 15 g/L at 60°C | |

| 30 g/L at 97°C | |

| Ethanol | Slightly soluble |

| Ethylene Glycol Ether | Soluble |

| Other Organic Solvents | Insoluble |

The color of this compound solutions is sensitive to pH and the presence of strong acids.

| Condition | Observed Color |

| Aqueous Solution | Blue |

| Concentrated HCl | Red-light blue |

| Concentrated NaOH | Red-light purple |

| Concentrated H₂SO₄ | Purple-sauce to black (dilutes to sauce-red) |

| Concentrated HNO₃ | Brownish-gray / Palm gray |

Stability and Reactivity

This compound is stable under normal conditions of use and storage. However, its reactivity is primarily associated with the azo linkages.

-

Thermal Stability : Stable under normal temperatures. Excess heat should be avoided.

-

Chemical Stability : The dye's color is reportedly stable in the presence of copper and iron ions in the dye bath. It is incompatible with strong oxidizing and reducing agents, which can cleave the azo bonds, leading to decolorization. Under strong oxidizing conditions, it undergoes degradation to form smaller aromatic intermediates.

-

Light Fastness : The dye exhibits moderate to good light fastness.

| Fastness Property (Cotton) | Grade |

| Light Fastness | 4-5 |

| Acid Resistance (ISO) | 4 |

| Alkali Resistance (ISO) | 4-5 |

| Soaping Fading (40°C) | 2-3 |

| Water Fading | 2-3 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions.

Methodology:

-

First Diazotization : 2-Aminobenzene-1,4-disulfonic acid is dissolved in dilute hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the first diazonium salt.

-

First Coupling : The resulting diazonium salt solution is slowly added to an alkaline solution of 8-Aminonaphthalene-2-sulfonic acid at low temperature to form the first monoazo intermediate.

-

Second Diazotization & Coupling : The primary amine group of the monoazo intermediate is then diazotized under similar conditions and subsequently coupled with Naphthalen-1-amine.

-

Third Diazotization & Coupling : The resulting diazo intermediate is diazotized for a third time and finally coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in an alkaline medium to yield the final trisazo dye.

-

Isolation : The dye is precipitated from the solution by "salting out" with sodium chloride, followed by filtration, washing, and drying.

References

A Comprehensive Technical Guide to Direct Blue 78

This technical guide provides an in-depth overview of Direct Blue 78, a trisazo dye with significant applications in the textile and paper industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical determination, and toxicological profile.

Core Chemical and Physical Properties

This compound (C.I. 34200) is a water-soluble anionic dye known for its vibrant blue color. Its high affinity for cellulosic materials makes it a common choice for dyeing cotton, viscose, and paper products.[1][2][3] The presence of four sulphonate groups in its structure contributes to its significant water solubility.[1]

Data Presentation: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2503-73-3 | [2] |

| 1083335-90-3, 135461155 | ||

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | |

| Molecular Weight | 1055.91 g/mol | |

| Appearance | Blue Powder | |

| λmax | 570–590 nm | |

| Water Solubility | 15 g/L at 60 °C | |

| 30 g/L at 97 °C | ||

| Aquatic Toxicity (EC₅₀) | 12 mg/L (for algal growth) |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions. This process builds the complex trisazo structure of the dye molecule.

Toxicological Profile and Metabolic Pathway

A significant concern for benzidine-based dyes like this compound is their potential for metabolic conversion into carcinogenic aromatic amines. In vivo, azoreductase enzymes present in the liver and gut microbiota can cleave the azo bonds (—N=N—) of the dye, releasing benzidine. Benzidine is a known human carcinogen, primarily associated with an increased risk of bladder cancer.

Once released, benzidine undergoes metabolic activation, primarily by cytochrome P450 enzymes in the liver and prostaglandin H synthase in the urothelial tissues. This activation process generates reactive electrophilic intermediates that can form covalent adducts with DNA. The formation of these DNA adducts is a critical step in the initiation of carcinogenesis, as they can lead to mutations if not repaired.

Experimental Protocols

The synthesis of this compound involves a three-stage coupling process.

-

First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized using sodium nitrite and hydrochloric acid at 0–5°C. The resulting diazonium salt is then coupled with 8-Aminonaphthalene-2-sulfonic acid.

-

Second Diazotization and Coupling: The product from the first stage is diazotized again and subsequently coupled with Naphthalen-1-amine.

-

Third Diazotization and Coupling: The intermediate from the second stage undergoes a final diazotization and is then coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield the final this compound dye.

-

Post-treatment: The synthesized dye is typically precipitated from the solution by adding sodium chloride ("salting out"), followed by filtration, washing, and drying.

Quantification of this compound in aqueous solutions is commonly performed using UV-Vis spectrophotometry due to its strong absorbance in the visible spectrum.

-

Preparation of Standards: Prepare a stock solution of this compound of known concentration (e.g., 1000 mg/L) in deionized water. Create a series of standard solutions (e.g., 5, 10, 20, 50, 100 mg/L) by serial dilution of the stock solution.

-

Wavelength Scan: Using a spectrophotometer, scan a standard solution across the visible spectrum (400-800 nm) to determine the wavelength of maximum absorbance (λmax), which is typically between 570-590 nm.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the unknown sample at λmax and determine its concentration using the calibration curve.

This compound is often used as a model compound in research on wastewater treatment by adsorption. A typical batch adsorption experiment is outlined below.

-

Setup: A series of flasks are prepared, each containing a fixed volume of this compound solution of a known initial concentration.

-

Experiment Execution: A precise mass of an adsorbent material (e.g., activated carbon, chitosan) is added to each flask. The flasks are then agitated at a constant temperature for a predetermined period. Key parameters often varied include initial dye concentration, adsorbent dose, pH, and contact time.

-

Analysis: After agitation, the solid adsorbent is separated from the liquid phase by centrifugation or filtration. The remaining concentration of the dye in the solution is measured spectrophotometrically.

-

Data Modeling: The adsorption capacity is calculated, and the data are fitted to kinetic models (like pseudo-first-order and pseudo-second-order) and isotherm models (like Langmuir and Freundlich) to understand the adsorption dynamics and mechanism.

References

Direct Blue 78: A Technical Evaluation for Cellular Staining Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Blue 78, a tri-azo dye, is a synthetic colorant with primary applications in the textile industry for dyeing cellulosic fibers such as cotton and viscose. Its utility has also been noted in coloring paper and leather. While the term "biological dyeing" is associated with this compound, this guide clarifies that its application in this context is restricted to non-viable biological materials. Crucially, This compound is not a vital stain . Its demonstrated dose-dependent cytotoxicity and potential carcinogenic properties render it unsuitable for staining living cells. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a critical analysis of its biological activity, and a hypothetical protocol for its use in staining fixed cells for research purposes, acknowledging the absence of established methods for cellular applications.

Physicochemical and Toxicological Profile of this compound

This compound is a water-soluble, anionic dye characterized by the presence of three azo bonds. Its chemical and physical properties, along with key toxicological data, are summarized below.

| Property | Data |

| Chemical Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ |

| Molecular Weight | 1055.91 g/mol |

| CAS Number | 2503-73-3 |

| Appearance | Blue Powder |

| Solubility in Water | 15 g/L at 60 °C, 30 g/L at 97 °C[1] |

| UV-Vis Absorbance Max | 570-590 nm[2], 612 nm[3] |

| Fluorescence Spectra | No specific data available for excitation and emission spectra in biological buffers. Azo dyes are generally not known for strong fluorescence unless modified.[4] |

| Cytotoxicity | Exhibits dose-dependent reduction in cell viability.[2] |

| Carcinogenicity | Studies on benzidine-derived azo dyes, including this compound, indicate potential for liver toxicity and carcinogenicity in animal models. |

| Aquatic Toxicity (Algae) | EC₅₀ = 12 mg/L |

This compound is Not a Vital Stain: A Critical Assessment

A vital stain, by definition, is a stain that can be applied to living cells without causing toxicity. The evidence strongly indicates that this compound does not meet this criterion. In vitro assays have demonstrated that it can significantly reduce cell viability in a dose-dependent manner. Furthermore, as a benzidine-based azo dye, it belongs to a class of compounds that have been investigated for carcinogenic potential. The metabolic breakdown of such dyes can release aromatic amines, which are known to be hazardous. Therefore, the use of this compound on living cells would likely induce cellular stress, alter normal physiological processes, and ultimately lead to cell death, making it unsuitable for live-cell imaging or analysis.

Hypothetical Protocol for Staining Fixed Cells with this compound

While no established protocols exist for the use of this compound in cellular staining, a hypothetical procedure for staining fixed cells can be extrapolated from general methodologies for other anionic azo dyes. This protocol is provided for research and development purposes only and would require significant optimization.

Disclaimer: This is a hypothetical protocol and has not been validated. This compound is a potent dye and may result in high background staining. Optimization of dye concentration, staining time, and washing steps is critical.

Materials:

-

This compound powder

-

Distilled water

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

-

Mounting medium

-

Microscope slides and coverslips

-

Cells grown on coverslips

Procedure:

-

Cell Fixation:

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Preparation of Staining Solution:

-

Prepare a stock solution of 1% (w/v) this compound in distilled water.

-

Further dilute the stock solution in PBS to a working concentration. A starting range of 0.01% to 0.1% is suggested for initial optimization.

-

-

Staining:

-

Incubate the fixed (and permeabilized, if applicable) cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells extensively with PBS until the excess dye is removed and the background is clear. This may require multiple washes of 5-10 minutes each.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Visualization:

-

Image the stained cells using a bright-field microscope.

-

Visualizing Methodologies and Mechanisms

To aid in the conceptualization of the staining process and the general mechanism of action of azo dyes, the following diagrams are provided.

Caption: Hypothetical workflow for staining fixed cells with this compound.

Caption: Generalized mechanism of azo dye interaction with cellular components.

Conclusion

This compound is a potent anionic azo dye with established applications in industrial settings. However, based on current toxicological data, it is definitively not a vital stain and should not be used for the analysis of living cells. While it may have potential as a histological stain for fixed tissues, the lack of established protocols necessitates significant research and development to optimize its use in a laboratory setting. Researchers interested in utilizing this dye for non-vital biological staining should proceed with caution, acknowledging its hazardous properties and the need for rigorous protocol development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 1083335-90-3 | Benchchem [benchchem.com]

- 3. Adsorption of this compound Using Chitosan and Cyclodextrins as Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

Direct Blue 78: A Technical Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 78, a tri-azo dye, is utilized in various industrial and research applications, including the dyeing of textiles and paper, as well as in biological staining.[1][2][3] Its chemical formula is C42H25N7Na4O13S4 with a molecular weight of 1055.91 g/mol .[3][4] Due to its potential hazards, a thorough understanding of its safety profile and proper handling procedures is crucial for personnel in research and development settings. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While comprehensive toxicological data is not fully available, the existing information warrants a high degree of caution.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound based on available data. It is important to note that some reports indicate that this chemical does not meet GHS hazard criteria in a significant percentage of notifications, which may be due to impurities or other factors.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |

Source: European Chemicals Agency (ECHA) C&L Inventory

Summary of Potential Health Effects

-

Inhalation: May cause irritation to the respiratory tract.

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.

-

Skin Contact: May cause skin irritation, especially in sensitive individuals with prolonged or repeated contact.

-

Eye Contact: Dust may cause irritation and inflammation.

-

Chronic Effects: While one safety data sheet states no known chronic effects, another source indicates possible risks of irreversible effects. Of significant concern is the metabolic reduction of this compound to benzidine derivatives, which are classified as Group 1 carcinogens. Studies on similar benzidine-derived dyes have shown evidence of carcinogenicity in animal models.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Blue Powder |

| Odor | Odorless |

| Molecular Formula | C42H25N7Na4O13S4 |

| Molecular Weight | 1055.91 g/mol |

| CAS Number | 2503-73-3 |

| pH | 7.5 (in solution) |

| Water Solubility | 30 g/L at 97°C |

| Solubility in other solvents | Moderately soluble in ethanol; insoluble in most organic solvents. |

| Vapor Pressure | Negligible |

| Chemical Stability | Stable under normal temperatures and pressures. |

Toxicological Data

Quantitative toxicological data for this compound is limited. The available information is summarized below.

Table 3: Toxicological Data for this compound

| Test | Result | Species | Reference |

| LD50/LC50 | Unlisted | Not available | |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA. However, its benzidine derivatives are classified as Group 1 carcinogens. | Not applicable | |

| Mutagenicity | Mutagenicity data has been reported. | Not specified | |

| Aquatic Toxicity (EC₅₀) | 12 mg/L (Algal growth inhibition) | Algae |

Experimental Protocols

While specific experimental protocols for the toxicological testing of this compound are not detailed in the available safety data sheets, general methodologies for assessing the safety of chemical substances are standardized. For instance, acute oral toxicity is typically determined using methods like the OECD Test Guideline 423, where the substance is administered to fasted animals and mortality and clinical signs are observed over a set period. Carcinogenicity studies, such as those conducted by the National Toxicology Program, involve long-term administration of the substance to animals with subsequent histopathological examination of tissues.

Handling and Storage Precautions

Proper handling and storage are paramount to minimize exposure and ensure safety.

Engineering Controls

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Use process enclosures or local exhaust ventilation to control airborne levels.

-

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If engineering controls are insufficient or for spill cleanup, wear an approved respirator.

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Remove and wash contaminated clothing before reuse.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed and protected from light.

-

Store away from incompatible materials such as strong oxidizing and reducing agents.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical aid if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust. Clean the spill area thoroughly.

-

Major Spills: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and clean it up as for a minor spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam appropriate for the surrounding fire.

-

Hazards from Combustion: May produce irritating and toxic fumes and gases upon thermal decomposition.

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Hazard Identification and Immediate Response Workflow for this compound.

Caption: General Handling Precautions Workflow for this compound.

Conclusion

This compound is a chemical that requires careful handling due to its potential health hazards, including irritation and the carcinogenic potential of its metabolic byproducts. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. In case of exposure, immediate and appropriate first-aid measures should be taken, followed by medical attention. By following the guidelines outlined in this technical guide, the risks associated with the handling and use of this compound can be effectively managed.

References

Direct Blue 78: A Technical Overview of Its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 78, a tri-azo dye, is a synthetic compound primarily utilized in the textile industry for dyeing cotton and viscose fabrics.[1] Its high water solubility, attributable to the presence of four sulphonate groups, and its anionic nature are key characteristics defining its industrial applications.[1] While its use in biological and medical research is not widespread, this technical guide consolidates the available scientific information on this compound, focusing on its properties, known biological interactions, and applications in environmental science, which may inform niche research endeavors.

Physicochemical Properties

A comprehensive understanding of this compound begins with its fundamental physicochemical properties, which are crucial for any potential application in a research setting.

| Property | Value | Reference |

| Chemical Formula | C42H25N7Na4O13S4 | [1][2] |

| Molecular Weight | 1055.91 g/mol | [2] |

| CAS Number | 2503-73-3 | |

| Appearance | Blue powder | |

| Water Solubility | 30 g/L at 97°C | |

| Nature | Anionic Dye |

Applications in Environmental Research: Adsorption Studies

The most significant application of this compound in scientific research to date has been in environmental science, particularly in studies focused on the removal of dyes from industrial wastewater. Its strong color and stability make it a model compound for evaluating the efficacy of various adsorbent materials.

Experimental Protocol: Batch Adsorption Studies

A common experimental setup to assess the adsorption of this compound onto a given material involves the following steps:

-

Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known mass of the dye in deionized water. Working solutions of desired concentrations are then made by serial dilution.

-

Adsorption Experiment: A fixed volume of the this compound solution is placed in a series of flasks. A pre-weighed amount of the adsorbent material is added to each flask.

-

Equilibration: The flasks are agitated at a constant speed and temperature for a specified period to reach equilibrium.

-

Analysis: After agitation, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of this compound in the supernatant is determined spectrophotometrically by measuring its absorbance at its maximum wavelength.

-

Data Analysis: The amount of dye adsorbed per unit mass of the adsorbent (q_e) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

-

C_0 is the initial dye concentration.

-

C_e is the equilibrium dye concentration.

-

V is the volume of the solution.

-

m is the mass of the adsorbent.

-

The experimental workflow for a typical batch adsorption study can be visualized as follows:

Biological Activity and Toxicology

The biological effects of this compound are an area of concern, primarily due to the nature of its metabolic byproducts. In vivo studies have shown that the reductive cleavage of the azo bonds in this compound can lead to the formation of benzidine derivatives. Benzidine is classified as a Group 1 carcinogen, indicating it is carcinogenic to humans.

In Vitro Cytotoxicity Assays

The cytotoxic potential of this compound has been evaluated in vitro using standard cell-based assays. These studies are crucial for understanding the potential hazards of the dye and for any consideration of its use in biological systems.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.

-

Crystal Violet Staining: This assay is used to determine cell viability by staining the DNA of adherent cells. A decrease in the number of stained cells corresponds to cell death.

The general mechanism of action in a biological context is believed to involve the interaction of the dye's azo groups with macromolecules such as proteins and nucleic acids. However, specific molecular targets and detailed signaling pathways have not been elucidated in the available literature.

The logical relationship of this compound's metabolism to its toxicological effect can be represented as follows:

Other Potential Research Applications

Conclusion

This compound is a well-characterized dye with primary applications in the textile industry and environmental remediation research. Its use as a model pollutant has provided valuable data on the efficacy of various adsorption technologies. From a toxicological perspective, the metabolic generation of carcinogenic benzidine derivatives is a significant concern. While there are commercial indications for its use in broader biological research, the lack of detailed scientific studies, experimental protocols, and specific molecular targets limits its current applicability for researchers and drug development professionals in these fields. Further research would be necessary to validate and explore these potential, yet unsubstantiated, applications.

References

Direct Blue 78: A Technical Guide for Biological Research Applications

Disclaimer: Direct Blue 78, also known as C.I. 34200 and CAS 2503-73-3, is a tri-azo dye predominantly utilized in the textile, paper, and leather industries.[1][2][3] While some suppliers mention "biological dyeing" as a potential application, a comprehensive review of scientific literature reveals a notable absence of established protocols and quantitative data for its use as a biological stain in research and drug development.[2][4] This guide synthesizes the available information on this compound, including its chemical and physical properties, and discusses its potential, though unverified, biological applications based on general principles of dye-biomolecule interactions and data from analogous dyes.

Chemical and Physical Properties

This compound is a water-soluble anionic dye characterized by three azo bonds (─N═N─) and multiple sulfonate groups, which contribute to its high solubility in aqueous solutions. Its chemical structure facilitates interactions with various substrates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound, 34200 | |

| CAS Number | 2503-73-3 | |

| Molecular Formula | C42H25N7Na4O13S4 | |

| Molecular Weight | 1055.91 g/mol | |

| Appearance | Blue Powder | |

| Solubility in Water | 15 g/L (60 °C), 30 g/L (97 °C) | |

| Solubility in Other Solvents | Slightly soluble in ethanol, insoluble in most other organic solvents. | |

| Color in Acidic Solution (HCl) | Red-light blue | |

| Color in Alkaline Solution (NaOH) | Red-light purple |

Industrial Applications

The primary application of this compound is in the dyeing of cellulosic materials such as cotton and viscose, as well as paper and leather. Its chemical structure allows for direct binding to these materials without the need for a mordant.

Potential Biological Interactions and Applications

While specific biological staining protocols for this compound are not documented in the reviewed literature, its chemical nature as an anionic azo dye suggests potential interactions with biological macromolecules.

Interaction with Proteins and Nucleic Acids

Azo dyes, in general, have been used historically in histology. The mechanism of action for this compound in a biological context is theorized to involve the interaction of its azo groups and sulfonate groups with molecular targets. It is suggested that the dye can bind to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. The planar and aromatic structure of the dye may also facilitate π-π stacking interactions with biological molecules. However, no quantitative data such as binding affinities or dissociation constants for these interactions are available in the literature.

Cytotoxicity

Some sources indicate that this compound has been studied for its cytotoxic effects on cell lines in vitro, potentially using methods like MTT or crystal violet staining to assess cell viability. These studies reportedly show a dose-dependent reduction in cell viability at higher concentrations. However, detailed experimental protocols and specific IC50 values from these studies are not publicly available. The Material Safety Data Sheet (MSDS) for this compound indicates that it may cause skin, eye, and respiratory irritation.

Methodologies and Protocols

Note: No validated and published experimental protocols for the use of this compound as a biological stain for microscopy, histology, or protein/nucleic acid detection were found in the scientific literature. The following sections are for informational purposes and are based on general historical methods for azo dyes and protocols for analogous compounds.

Hypothetical Workflow for Protein Staining on Membranes

Based on protocols for the related dye, Direct Blue 71, one could hypothesize a workflow for using this compound as a protein stain on blotting membranes. This remains speculative without experimental validation.

General Historical Context of Azo Dyes in Histology

Historically, azo dyes have been used in various histological staining procedures. These methods typically involve bringing rehydrated tissue sections into contact with a solution of the dye, followed by washing and mounting. The specificity of staining is often pH-dependent, relying on the electrostatic interactions between the charged dye molecules and oppositely charged tissue components.

Signaling Pathways

There is no information in the reviewed scientific literature to suggest that this compound directly participates in or is used to visualize specific signaling pathways. The general mechanism of interaction is proposed to be through physical binding to macromolecules rather than modulation of specific cellular signaling events.

Conclusion

Based on available data, this compound is a well-characterized industrial dye with limited and poorly documented application in the biological sciences. For researchers, scientists, and drug development professionals, its use as a biological stain would require significant independent validation, including the development of staining protocols, characterization of its spectral properties in biological buffers, and assessment of its specificity and compatibility with downstream applications. While related azo dyes have found utility in biological research, this compound does not currently have a place in the standard repertoire of biological stains. Researchers seeking a blue dye for biological applications are advised to use well-established and thoroughly documented stains.

References

An In-depth Technical Guide to the Light Absorption Spectrum of Direct Blue 78

This technical guide provides a comprehensive overview of the light absorption properties of the trisazo dye, Direct Blue 78 (C.I. 34200). Aimed at researchers, scientists, and professionals in drug development, this document details the spectral characteristics, a methodology for its analysis, and the fundamental principles governing its interaction with light.

This compound: Core Properties

This compound, with the chemical formula C₄₂H₂₅N₇Na₄O₁₃S₄ and a molecular weight of 1055.91 g/mol , is a water-soluble anionic dye.[1][2] Its extensive system of conjugated double bonds, characteristic of azo dyes, is the primary determinant of its color and light-absorbing properties in the visible spectrum. The molecule's four sulfonate groups enhance its solubility in aqueous solutions.[1]

Quantitative Spectroscopic Data

| Parameter | Value | Solvent | Reference |

| Maximum Absorption Wavelength (λmax) | 612 nm | Water | [3] |

| Typical Quantification Range | 570–590 nm | Aqueous | [1] |

| Molar Extinction Coefficient (ε) | Not specified | - | - |

Experimental Protocol for Determining the Absorption Spectrum

The following protocol outlines the methodology for determining the light absorption spectrum and molar extinction coefficient of this compound using UV-Vis spectrophotometry. This procedure is based on established methods for dye analysis.

1. Materials and Equipment:

-

This compound (solid powder)

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes (e.g., 1 mL, 5 mL, 10 mL)

-

Cuvettes (quartz or polystyrene, 1 cm path length)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Solvent (e.g., deionized water)

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of the chosen solvent (e.g., deionized water) and then fill the flask to the mark with the solvent.

-

This creates a stock solution of a known concentration (e.g., 100 mg/L or 0.1 g/L).

3. Preparation of Standard Solutions (Serial Dilutions):

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. For example, prepare five standards with concentrations ranging from 1 mg/L to 10 mg/L.

-

To prepare a 10 mg/L solution, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent. Repeat this process for the other desired concentrations.

4. Spectrophotometer Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 400 nm to 800 nm).

-

Fill a cuvette with the solvent to be used for the dilutions (the "blank"). Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Measure the absorbance of each standard solution, starting from the lowest concentration, at the predetermined λmax (approximately 612 nm). Ensure the cuvette is rinsed with the next solution to be measured.

5. Data Analysis and Determination of Molar Extinction Coefficient:

-

Plot a calibration curve of absorbance versus the molar concentration of the standard solutions.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear graph will be the molar extinction coefficient (ε) when the path length (l) is 1 cm. The concentration (c) should be in mol/L.

-

The molar concentration can be calculated from the mass concentration using the molecular weight of this compound (1055.91 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the light absorption spectrum of this compound.

Caption: A flowchart of the experimental procedure for determining the absorption spectrum.

Signaling Pathways and Logical Relationships

The interaction of light with this compound is a physical process governed by the principles of quantum mechanics, rather than a biological signaling pathway. The absorption of a photon of a specific energy (corresponding to its wavelength) excites an electron from a lower energy molecular orbital (HOMO - Highest Occupied Molecular Orbital) to a higher energy molecular orbital (LUMO - Lowest Unoccupied Molecular Orbital). The energy difference between these orbitals in this compound corresponds to the energy of photons in the visible region of the electromagnetic spectrum, resulting in the dye's characteristic blue color. The following diagram illustrates this fundamental relationship.

Caption: The process of photon absorption and electron excitation in a dye molecule.

References

Direct Blue 78: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 78 is a tri-azo dye recognized for its high water solubility and application in various industrial and research settings. A comprehensive understanding of its stability under diverse environmental conditions is paramount for ensuring its effective application, accurate experimental results, and safe handling. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, supported by representative data and detailed experimental protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 2503-73-3 | [1] |

| Molecular Formula | C42H25N7Na4O13S4 | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| Appearance | Blue Powder | [1] |

| Solubility in Water | 15 g/L (60 °C), 30 g/L (97 °C) | |

| Solubility in Organic Solvents | Slightly soluble in alcohol, insoluble in most other organic solvents. |

Stability Profile

This compound is generally stable under normal ambient temperatures and pressures. However, its stability is significantly influenced by exposure to heat, light, strong oxidizing agents, and extreme pH conditions.

Thermal Stability

Table 1: Representative Thermal Analysis Data for a Tri-Azo Dye

| Analysis Type | Temperature Range (°C) | Observation |

| TGA | 30 - 200 | Minor weight loss due to moisture evaporation. |

| 200 - 400 | Onset of significant thermal decomposition, often involving the cleavage of azo bonds. | |

| > 400 | Major decomposition of the aromatic structures. | |

| DSC | 150 - 250 | Potential endothermic peak indicating melting, depending on the purity and crystalline form of the dye. |

| > 250 | Exothermic peaks corresponding to decomposition processes. |

This protocol outlines a general procedure for assessing the thermal stability of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 800 °C.

-

-

Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

This protocol provides a general method for evaluating the thermal transitions of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum pan and hermetically seal it. Use an empty sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 400 °C.

-

-

Data Analysis: Record the heat flow as a function of temperature to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

References

Methodological & Application

Direct Blue 78: Application Notes for Staining Fungal Hyphae

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Blue 78, a tri-azo dye, is a synthetic colorant with high water solubility primarily utilized in the textile, paper, and leather industries. While its application in biological staining is noted in industrial literature, specific, validated protocols for its use in the microscopic visualization of fungal hyphae are not established in scientific research. This document provides an overview of the known properties of this compound and presents detailed protocols for established alternative blue dyes—Lactophenol Cotton Blue and Chicago Sky Blue—which are commonly used for staining fungal structures.

This compound: Properties and Characteristics

This compound (C.I. 34200; CAS No: 2503-73-3) is an anionic dye characterized by three azo bonds (─N═N─) and four sulphonate groups, which contribute to its high water solubility.[1] Its primary industrial applications are in the dyeing of cellulosic fibers such as cotton and viscose.[2][3] While "biological dyeing" is mentioned as a potential use, specific methodologies for staining fungal hyphae for microscopic analysis are not documented in the reviewed literature.[2][3]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C42H25N7Na4O13S4 |

| Molecular Weight | 1055.91 g/mol |

| Solubility in Water | 15 g/L at 60°C; 30 g/L at 97°C |

| Solubility in other solvents | Slightly soluble in alcohol; insoluble in most other organic solvents. |

| Appearance | Yellowish-gray powder |

| Color in Aqueous Solution | Blue |

Established Protocols for Staining Fungal Hyphae

Given the lack of a specific protocol for this compound, researchers can effectively utilize the following well-established staining methods for the visualization of fungal hyphae.

Lactophenol Cotton Blue (LPCB) Staining

LPCB is a widely used stain and mounting medium for fungi. The solution contains phenol to kill the fungi, lactic acid to preserve fungal structures, and cotton blue to stain the chitin in the fungal cell walls.

Experimental Protocol:

-

Place a drop of 70% ethanol on a clean microscope slide.

-

Using a sterile inoculation loop or needle, transfer a small portion of the fungal culture into the drop of ethanol.

-

Gently tease the fungal material apart with the needle to ensure it is well-dispersed.

-

Before the ethanol evaporates, add one to two drops of LPCB solution to the slide.

-

Carefully place a coverslip over the solution, avoiding the formation of air bubbles.

-

The slide is now ready for examination under a bright-field microscope. Fungal elements will appear blue.

Preparation of LPCB Solution:

To prepare 50 mL of LPCB solution, the following components are required:

| Component | Quantity |

| Cotton Blue (Aniline Blue) | 0.125 g |

| Phenol Crystals | 50 g |

| Lactic Acid | 50 mL |

| Glycerol | 100 mL |

| Distilled Water | 50 mL |

Note: Phenol is toxic and should be handled with appropriate safety precautions in a well-ventilated area.

Chicago Sky Blue (CSB) Staining

Chicago Sky Blue is a contrast stain that effectively colors fungal elements blue against a pink or purplish background of keratinous tissues. It is often used in conjunction with a clearing agent like potassium hydroxide (KOH).

Experimental Protocol:

-

Place a small sample of the specimen (e.g., skin scraping, nail clipping, or hair) on a clean microscope slide.

-

Add one drop of 10-30% Potassium Hydroxide (KOH) to the specimen to act as a clearing agent.

-

Add one drop of 1% w/v Chicago Sky Blue stain to the slide.

-

Cover the slide with a coverslip and incubate in a humid chamber for at least 30 minutes.

-

Examine the slide under a bright-field microscope. Fungal hyphae and spores will be stained blue.

Summary of Alternative Fungal Stains

| Stain | Principle of Action | Application | Advantages | Disadvantages |

| Lactophenol Cotton Blue (LPCB) | Cotton blue stains the chitin in fungal cell walls; phenol kills and lactic acid preserves. | General purpose stain for mounting and observing fungi from cultures. | Simple to prepare and use; provides good morphological detail. | Phenol is a hazardous chemical. |

| Chicago Sky Blue (CSB) | A diazo dye that stains fungal elements blue, providing contrast with a pink/purple background. | Diagnosis of superficial mycoses from clinical specimens (skin, hair, nails). | Provides excellent contrast; can be used with a standard bright-field microscope. | Requires an incubation period for optimal staining. |

General Workflow for Staining Fungal Hyphae

Caption: General experimental workflow for staining fungal hyphae.

Conclusion

While this compound is an effective industrial dye, its application for staining fungal hyphae in a research setting is not well-documented. Researchers seeking to visualize fungal structures are advised to use established and validated methods such as Lactophenol Cotton Blue or Chicago Sky Blue staining, for which detailed protocols are readily available and widely accepted. These methods provide reliable and reproducible results for the morphological identification of fungi.

References

Application Notes and Protocols: Direct Blue Dyes as a Histological Counterstain

Disclaimer: While the user requested information on Direct Blue 78, a thorough search of scientific literature and technical resources did not yield established protocols for its use as a histological counterstain. The primary applications found for this compound are in the textile and leather industries[1][2][3]. Therefore, these application notes and protocols are based on the well-established use of a common histological blue dye, Methylene Blue , which serves as a representative example of a direct blue dye in histological applications.

Introduction

Counterstaining is a critical step in histological and immunohistochemical (IHC) techniques, providing contrast to the primary stain and allowing for the clear visualization of cellular morphology and tissue architecture[4][5]. A well-chosen counterstain highlights specific cellular components, such as the nucleus or cytoplasm, enabling researchers to localize the expression of target antigens or other labeled molecules within the context of the surrounding tissue.

Methylene Blue is a cationic thiazine dye that binds to acidic components of the cell, most notably the nucleic acids within the nucleus, staining them a distinct blue color. This property makes it an excellent counterstain for various applications, particularly when the primary stain or chromogen is red or brown, providing strong color contrast for microscopic evaluation.

Applications

Methylene Blue is a versatile counterstain with a broad range of applications in histology and pathology, including:

-

General Histology: Used as a nuclear counterstain in routine histological preparations to provide clear visualization of nuclear morphology.

-

Immunohistochemistry (IHC): Provides nuclear contrast for chromogens such as 3,3'-Diaminobenzidine (DAB) (brown) and Alkaline Phosphatase (AP) substrates (e.g., Fast Red).

-

Frozen Sections: Its rapid staining action makes it suitable for the quick evaluation of frozen tissue sections.

-

Cytology: Employed in the staining of cytological smears to assess nuclear features.

-

In Situ Hybridization (ISH): Can be used to visualize cell nuclei in conjunction with labeled probes.

Quantitative Data Summary

While specific quantitative data for this compound as a histological counterstain is unavailable, the performance of a counterstain like Methylene Blue can be assessed based on several parameters. The following table summarizes key performance indicators that can be used to evaluate and compare counterstaining efficacy.

| Parameter | Typical Value/Range | Method of Assessment | Notes |

| Staining Intensity | 2+ to 4+ (on a 0-4 scale) | Microscopic evaluation by a trained histotechnologist or pathologist. | Intensity should be sufficient for clear visualization without obscuring the primary stain. |

| Optimal Concentration | 0.1% - 1.0% (w/v) | Titration experiments on control tissue. | The optimal concentration may vary depending on the tissue type, fixation method, and desired staining time. |

| Staining Time | 30 seconds - 5 minutes | Time-course experiments. | Shorter times are often preferred for high-throughput workflows. |

| Signal-to-Noise Ratio | High | Image analysis software (e.g., ImageJ) to measure the intensity of the counterstain in the target compartment (nucleus) versus the background. | A high ratio indicates specific staining with minimal background. |

| Photostability | Good to Excellent | Comparison of stained slides over time after exposure to light. | Important for archival purposes and repeated microscopic examination. |

Experimental Protocols

Protocol 1: Methylene Blue Counterstaining for Immunohistochemistry (Paraffin-Embedded Tissues)

This protocol describes the use of Methylene Blue as a counterstain following chromogenic detection in an IHC experiment.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides following primary antibody incubation and chromogen development (e.g., DAB)

-

Methylene Blue solution (0.5% w/v in distilled water)

-

Distilled water

-

Ethanol solutions (70%, 95%, and 100%)

-

Xylene or xylene substitute

-

Mounting medium (permanent)

Procedure:

-

Washing: After the final wash step following chromogen development, rinse the slides thoroughly in distilled water.

-

Counterstaining: Immerse the slides in the 0.5% Methylene Blue solution for 1-3 minutes. The optimal time should be determined empirically.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Differentiation (Optional): If the staining is too intense, briefly dip the slides in 70% ethanol to remove some of the excess dye. Monitor this step microscopically.

-

Dehydration: Dehydrate the sections through graded ethanol solutions:

-

95% Ethanol (1 minute)

-

100% Ethanol (2 changes, 1 minute each)

-

-

Clearing: Clear the sections in xylene or a xylene substitute (2 changes, 2 minutes each).

-

Mounting: Apply a coverslip using a permanent mounting medium.

Expected Results:

-

Nuclei: Blue

-

Primary Stain (e.g., DAB): Brown

-

Cytoplasm and Extracellular Matrix: Light blue or unstained

Protocol 2: Rapid Methylene Blue Staining for Frozen Sections

This protocol is suitable for the rapid evaluation of frozen tissue sections.

Materials:

-

Cryostat sections on slides

-

Methylene Blue solution (1% w/v in distilled water)

-

Distilled water

-

Mounting medium (aqueous)

Procedure:

-

Fixation (Optional but Recommended): Briefly fix the air-dried sections in cold acetone or methanol for 1-2 minutes.

-

Rinsing: Rinse the slides in distilled water.

-

Staining: Flood the slide with 1% Methylene Blue solution for 30-60 seconds.

-

Rinsing: Thoroughly rinse the slide with distilled water to remove excess stain.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

Expected Results:

-

Nuclei: Dark blue

-

Cytoplasm: Light blue

Visualizations

Caption: Workflow for Immunohistochemistry with Counterstaining.

Caption: Principle of Methylene Blue Staining.

References

Protocol for Blue Fluorescent Staining of Plant Root Tissues

Application Notes and Protocols for Blue Fluorescent Cell Wall Staining in Plant Roots

Introduction

Visualizing the cellular organization of plant roots is fundamental to understanding their development, anatomy, and interactions with the environment. Fluorescent microscopy offers a powerful tool for such visualization. Blue fluorescent dyes that bind to components of the plant cell wall, such as cellulose and other polysaccharides, are widely used to delineate individual cells and tissue layers within the root. Stains like Calcofluor White and SCRI Renaissance 2200 (SR2200) are effective for this purpose, providing high-contrast images of the cell periphery.[1][2][3] This protocol provides a general and adaptable method for staining plant root tissues with a blue fluorescent cell wall stain for subsequent analysis by fluorescence or confocal microscopy.

Principle of Staining

Blue fluorescent cell wall stains are fluorochromes that non-specifically bind to β-linked glucans, such as cellulose, which are major components of plant cell walls.[4] Upon binding, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. When excited with ultraviolet (UV) or near-UV light, the dye-polysaccharide complex emits a bright blue fluorescence, allowing for the clear visualization of cell outlines.[4]

Data Presentation

The following table summarizes typical parameters for commonly used blue fluorescent stains for plant root cell walls. Researchers should optimize these parameters for their specific plant species and experimental setup.

| Fluorescent Stain | Typical Concentration | Incubation Time | Excitation (nm) | Emission (nm) | Target Molecule(s) |

| Calcofluor White | 0.01% - 0.1% (w/v) | 5 - 15 minutes | ~365 | ~440 | Cellulose, Chitin |

| SCRI Renaissance 2200 (SR2200) | 0.1% (v/v) | 5 - 15 minutes | ~350 (405 laser) | ~435 | Cell Wall Polysaccharides |

| Aniline Blue | 0.01% - 0.05% (w/v) | 30 - 120 minutes | ~370 | ~509 | Callose (β-1,3-glucans) |

| DAPI (as a counterstain) | 1 - 10 µg/mL | 15 - 30 minutes | ~358 | ~461 | DNA (primary), some cell wall components |

Experimental Protocols

Materials

-

Plant roots (e.g., from Arabidopsis thaliana seedlings)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS) (Optional)

-

Staining Solution: 0.1% (v/v) SCRI Renaissance 2200 (SR2200) or 0.02% (w/v) Calcofluor White in distilled water or PBS.

-

Mounting medium (e.g., 50% glycerol in PBS)

-

Microscope slides and coverslips

-

Forceps and fine-tipped paintbrushes for handling roots

-

Pipettes and pipette tips

-

Petri dishes or multi-well plates

Procedure

-

Sample Collection and Washing:

-

Carefully excavate or remove plant seedlings from their growth medium.

-

Gently wash the roots with distilled water or PBS to remove any soil or agar. Handle the roots with fine forceps or a paintbrush to avoid damage.

-

-

Fixation (Optional):

-

For preserving tissue structure or when combining with other staining methods like immunolocalization, fixation is recommended.

-

Immerse the seedlings or root segments in a 4% paraformaldehyde solution in PBS for 30-60 minutes at room temperature.

-

After fixation, wash the roots three times with PBS for 5 minutes each to remove the fixative.

-

Note: For live-cell imaging, skip this step.

-

-

Staining:

-

Place the washed roots into a petri dish or a well of a multi-well plate.

-

Add enough staining solution (e.g., 0.1% SR2200) to completely submerge the roots.

-

Incubate for 5-15 minutes at room temperature in the dark to prevent photobleaching. The optimal staining time may vary depending on the plant species and root thickness.

-

-

Washing:

-

Carefully remove the staining solution using a pipette.

-

Wash the roots by adding PBS and gently agitating for 1-2 minutes. Repeat this step 2-3 times to remove excess, unbound stain, which helps to reduce background fluorescence.

-

-

Mounting:

-

Place a drop of mounting medium (e.g., 50% glycerol) onto a clean microscope slide.

-

Using a paintbrush or fine forceps, carefully transfer the stained roots into the drop of mounting medium.

-

Arrange the roots to be as flat as possible.

-

Gently lower a coverslip over the sample, trying to avoid trapping air bubbles.

-

-

Microscopy and Visualization:

-

Observe the stained roots using a fluorescence or confocal laser scanning microscope equipped with a DAPI filter set or a 405 nm laser.

-

Cell walls should exhibit a bright blue fluorescence.

-

Capture images using appropriate exposure times and laser power to avoid photobleaching while obtaining a good signal-to-noise ratio.

-

Mandatory Visualization

Experimental Workflow for Fluorescent Staining of Plant Roots

Caption: Workflow for blue fluorescent staining of plant root cell walls.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of SCRI Renaissance 2200 (SR2200) as a Versatile Dye for Imaging of Developing Embryos, Whole Ovules, Pollen Tubes and Roots [en.bio-protocol.org]

- 3. A Method to Visualize Cell Proliferation of Arabidopsis thaliana : A Case Study of the Root Apical Meristem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dalynn.com [dalynn.com]

Investigational Use of Direct Blue 78 for Assessing Cell Membrane Integrity

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cell membrane integrity is a fundamental technique in cell biology and toxicology to determine cell viability and cytotoxicity. The principle of dye exclusion assays is based on the fact that viable cells with intact membranes exclude certain dyes, whereas cells with compromised membranes lose this ability and become stained. While Trypan Blue is a widely used dye for this purpose, this document explores the potential application of Direct Blue 78, a water-soluble, complex diazo dye, for assessing cell membrane integrity.

This compound is primarily known for its use in the textile industry.[1][2] However, in vitro studies have indicated that it can exhibit cytotoxic effects and reduce cell viability in a dose-dependent manner.[3] This suggests an interaction with biological systems that warrants further investigation into its potential as a viability stain. This application note provides a theoretical framework and investigational protocols for using this compound in cell membrane integrity assays, drawing parallels with the established mechanisms of similar dyes like Trypan Blue (also known as Direct Blue 14).[4]

Principle of Action

The proposed mechanism for this compound as a cell viability indicator is analogous to that of other membrane-impermeant dyes.[5] Live cells possess an intact and functional cell membrane that acts as a selective barrier, preventing the large, polar molecules of this compound from entering the cytoplasm. In contrast, cells that have undergone apoptosis or necrosis have compromised membrane integrity, allowing the dye to penetrate and stain intracellular components, rendering the cells blue.

Diagram: Proposed Mechanism of this compound in Cell Viability Assessment

Caption: Proposed mechanism of this compound exclusion by live cells and uptake by dead cells.

Materials and Reagents

-

This compound Solution: 0.4% (w/v) in phosphate-buffered saline (PBS), pH 7.2-7.4. (Note: This concentration is hypothetical and should be optimized).

-

Phosphate-Buffered Saline (PBS): pH 7.2-7.4.

-

Cell Culture Medium: Appropriate for the cell line being tested.

-

Hemocytometer or Automated Cell Counter.

-

Microscope.

-

Cell Suspension: Single-cell suspension of the cells to be assayed.

-

Microcentrifuge tubes.

Investigational Protocols

Protocol 1: Manual Cell Viability Assessment using Hemocytometer

This protocol is adapted from the standard Trypan Blue exclusion assay.

-

Prepare Cell Suspension: Harvest cells and prepare a single-cell suspension in PBS or cell culture medium. Adjust the cell density to approximately 1 x 10^5 to 2 x 10^6 cells/mL.

-

Staining: In a microcentrifuge tube, mix 20 µL of the cell suspension with 20 µL of 0.4% this compound solution. Gently mix by pipetting.

-

Incubation: Incubate the cell-dye mixture at room temperature for 1-5 minutes. (Note: Incubation time should be optimized to avoid potential toxicity of the dye to live cells over longer periods).

-

Loading Hemocytometer: Load 10 µL of the stained cell suspension into a clean hemocytometer.

-

Counting: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculation:

-

Total Cells/mL = (Total cells counted / Number of squares) x Dilution factor x 10^4

-

Viable Cells/mL = (Unstained cells counted / Number of squares) x Dilution factor x 10^4

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Diagram: Experimental Workflow for Manual Viability Assessment

Caption: Workflow for assessing cell viability using this compound and a hemocytometer.

Protocol 2: Cytotoxicity Assay (Indirect Assessment)

This protocol uses a metabolic assay to assess the cytotoxic effect of this compound, as suggested by existing literature on its biological activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions. These assays measure the metabolic activity of viable cells.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) of this compound.

Data Presentation

The following tables present hypothetical data to illustrate how results from experiments using this compound could be structured.

Table 1: Comparison of this compound and Trypan Blue for Viability Assessment

| Sample | Treatment | % Viability (Trypan Blue) | % Viability (this compound) |

| 1 | Control (Untreated) | 95 ± 2% | 94 ± 3% |

| 2 | Compound X (10 µM) | 62 ± 4% | 60 ± 5% |

| 3 | Heat Shock (50°C, 30 min) | 15 ± 3% | 18 ± 4% |

Table 2: Cytotoxicity of this compound on HeLa Cells (48h Incubation)

| Concentration of this compound (µg/mL) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 10 | 98 | ± 4.8 |

| 50 | 85 | ± 6.1 |

| 100 | 62 | ± 5.5 |

| 200 | 35 | ± 4.9 |

| 400 | 12 | ± 3.2 |

Discussion and Limitations

The use of this compound for assessing cell membrane integrity is currently investigational. While its chemical properties and the behavior of similar azo dyes suggest its potential as a viability stain, there are several considerations:

-

Optimization is required: The optimal concentration, incubation time, and compatibility with different cell types need to be empirically determined.

-

Toxicity: As an azo dye, this compound may be toxic to cells, even over short incubation periods. This could lead to an overestimation of cell death.

-

Interference: The dye may interact with components in the cell culture medium, affecting its staining properties.

Further validation studies are necessary to compare the performance of this compound with established viability dyes like Trypan Blue and Propidium Iodide. Researchers are encouraged to use this document as a starting point for their own investigations into the potential applications of this dye in cell biology.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1083335-90-3 | Benchchem [benchchem.com]

- 4. glpbio.com [glpbio.com]

- 5. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Direct Blue 78

Topic: In vivo Imaging Applications of Direct Blue 78

Audience: Researchers, scientists, and drug development professionals.

Note on Current Status: Extensive literature review indicates that this compound (also known as C.I. This compound, CAS 2503-73-3) is a tri-azo dye primarily used in the textile industry for dyeing cotton and viscose fabrics.[1][2] At present, there are no established or documented in vivo imaging applications for this compound in the scientific literature. Its investigation for such purposes is likely precluded by significant toxicological concerns. These application notes, therefore, address the chemical properties of this compound, detail the associated safety risks based on studies of structurally related compounds, and, for conceptual context, provide protocols for established in vivo imaging techniques that utilize other blue dyes.

Chemical Properties of this compound

This compound is a complex synthetic dye characterized by its high water solubility, which is conferred by four sulphonate groups.[1] Its anionic nature and molecular structure are key to its industrial applications.

| Property | Value | Reference |

| Molecular Formula | C42H25N7Na4O13S4 | [1][3] |

| Molecular Weight | 1055.91 g/mol | |

| Class | Trisazo Dye | |

| Solubility in Water | 30 g/L at 97°C | |

| Appearance | Blue powder |

Toxicological Profile and Carcinogenicity

A critical consideration for any in vivo application is the agent's safety profile. This compound is a benzidine-derived dye. Benzidine and its metabolites are known carcinogens. Studies on analogous direct dyes, such as Direct Blue 6, have demonstrated significant toxicity and carcinogenicity in animal models, raising serious concerns about the safety of this compound for in vivo use.

Summary of 13-Week Subchronic Toxicity Studies on Direct Blue 6

The following data is from studies conducted by the National Toxicology Program on Direct Blue 6, a structurally related benzidine-based dye, in Fischer 344 rats. These findings are highly relevant for assessing the potential risks of this compound.

| Species & Sex | Dose Administered (in feed) | Key Findings | Incidence of Hepatocellular Carcinomas |

| Fischer 344 Rats (Female) | 3,000 ppm | Significant mortality before study completion | 4/9 (p=0.033 vs. 0/10 in controls) |

| Fischer 344 Rats (Male) | 1,500 ppm | Death of one male | 2/10 |

| Fischer 344 Rats (Male & Female) | All dosed groups | Benzidine and monoacetyl benzidine detected in urine | Not applicable |

| B6C3F1 Mice (Male & Female) | All dosed groups | No significant increase in mortality or carcinogenic effects | Not observed |

These studies concluded that Direct Blue 6 was carcinogenic in Fischer 344 rats, inducing hepatocellular carcinomas and neoplastic nodules in the liver. The metabolic conversion of these dyes to benzidine in vivo is a primary mechanism of their carcinogenicity.

Metabolic Activation Pathway

The carcinogenicity of benzidine-based dyes is linked to their metabolism in the liver. The azo bonds are cleaved, releasing benzidine, which can then be activated to form reactive intermediates that bind to DNA, leading to mutations and cancer.

Caption: Metabolic pathway of benzidine-based dyes to carcinogenic DNA adducts.

Conceptual Application: Sentinel Lymph Node Mapping (Using Other Dyes)

While this compound is not used for in vivo imaging, other blue dyes, notably Patent Blue V and Isosulfan Blue, are standard agents for sentinel lymph node (SLN) mapping in cancer surgery, particularly for breast cancer and melanoma. This technique allows surgeons to identify and biopsy the first lymph node(s) to which cancer cells are most likely to spread. The principle relies on the dye's ability to be taken up by lymphatic vessels and accumulate in the sentinel node.

The success of these dyes is partly attributed to their ability to bind to endogenous proteins, which traps them within the lymphatic system, allowing for visualization. Dyes with sulfonic acid groups, like Patent Blue, exhibit this protein-binding capability.

Generalized Experimental Protocol for Sentinel Lymph Node Mapping with Blue Dye

The following is a generalized protocol based on the use of Patent Blue dye in breast cancer surgery. This protocol is for illustrative purposes only and does not apply to this compound.

Objective: To identify and excise the sentinel lymph node(s) for histological examination.

Materials:

-

Sterile 2.5% Patent Blue V dye solution

-

Syringe (e.g., 5 mL)

-

Surgical dissection tools

-

Specimen container with formalin

Procedure:

-

Patient Preparation: The procedure is performed under general anesthesia. The surgical site is prepped and draped in a sterile fashion.

-

Dye Injection:

-

Approximately 2 mL of 2.5% Patent Blue dye is injected.

-

The injection is administered subdermally or peritumorally. In breast cancer, this can be directly above the tumor and in the surrounding parenchymal quadrants.

-

-

Massage: Immediately following the injection, the area is gently massaged for approximately 1-5 minutes to promote the uptake of the dye into the lymphatic channels.

-

Surgical Incision and Dissection: After a short waiting period (typically 5-10 minutes), an incision is made in the axillary region. The surgeon carefully dissects through the tissue, looking for blue-stained lymphatic vessels.

-

Node Identification and Excision: The blue lymphatic vessels are followed until a blue-stained lymph node (the sentinel node) is identified. This node is then carefully excised.

-

Pathological Analysis: The excised sentinel lymph node is sent to pathology for immediate frozen section analysis or standard histological processing to determine if cancer cells are present.

-

Further Action: If the sentinel node is positive for metastasis, a full axillary lymph node dissection may be performed. If it is negative, the remaining lymph nodes are typically left intact, sparing the patient significant morbidity.

Workflow for Sentinel Lymph Node Biopsy

Caption: A typical experimental workflow for sentinel lymph node mapping using a blue dye.

Conclusion

This compound is an effective textile dye with well-defined chemical properties. However, there is no evidence to support its use in in vivo imaging. The significant carcinogenic potential of benzidine-derived dyes, as demonstrated by studies on the closely related Direct Blue 6, presents a substantial safety barrier to any clinical or preclinical imaging applications. Researchers seeking to perform in vivo lymphatic mapping or other imaging studies should utilize approved and well-characterized agents, such as Patent Blue V or Indocyanine Green, for which safety and efficacy have been established.

References

Application Note: Spectrophotometric Quantification of Direct Blue 78

For Researchers, Scientists, and Drug Development Professionals

Introduction